Home > Products > Screening Compounds P64587 > N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide - 1206993-70-5

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide

Catalog Number: EVT-3010275
CAS Number: 1206993-70-5
Molecular Formula: C25H26N4O3
Molecular Weight: 430.508
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine (Compound 5)

  • Compound Description: This compound serves as a lead compound in a study focused on developing CDK9 inhibitors []. It exhibits inhibitory activity against both CDK2 and CDK9, adopting different conformations within the binding sites of these kinases. This difference in binding modes informs the design strategy for creating more selective CDK9 inhibitors.

6-Methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclo-dodecaphan-8-ene (Compound 43)

  • Relevance: This compound, while structurally distinct from N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide, highlights the exploration of macrocyclic structures as a strategy for achieving selectivity in kinase inhibition []. The study emphasizes the importance of carefully considering the linker length and rigidity within the macrocycle to optimize interactions with the target kinase.

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene (Compound 44)

  • Compound Description: This macrocyclic compound was successfully synthesized as part of a study focusing on selective CDK9 inhibitors []. While structurally similar to the designed macrocycles, it contains a phenyl group replacing the thiazole moiety. Despite this modification, Compound 44 showed poor activity against both CDK2 and ARKs.
  • Relevance: This compound underscores the impact of even minor structural modifications on the biological activity of macrocyclic kinase inhibitors []. The replacement of the thiazole group in Compound 44 with a phenyl group, a change seemingly insignificant, led to a substantial decrease in activity against the target kinases. This finding emphasizes the need for meticulous structure-activity relationship studies to fully comprehend the contribution of individual structural elements to the overall potency and selectivity profile of these complex molecules.

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile (Compound 79)

  • Compound Description: This compound represents the most selective CDK9 inhibitor identified in a study exploring various macrocyclic pyrimidine systems []. Exhibiting remarkable selectivity, it demonstrates a 60-fold preference for CDK9 over CDK2 and a 90-fold selectivity over ARKs. Further kinase profiling revealed tyrosine-protein kinase Lyn(h) as a potential off-target.
  • Relevance: While structurally different from N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide, Compound 79 highlights the successful outcome of a structure-based design strategy []. By incorporating specific substituents guided by molecular modeling and structure-activity relationship studies, the researchers achieved remarkable selectivity for CDK9. This success underscores the power of rational drug design in developing highly selective kinase inhibitors, potentially leading to safer and more effective therapeutic agents.

1-Methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one (Compound 89)

  • Compound Description: Although its synthesis remains incomplete due to time constraints, this compound emerged as a promising candidate in the pursuit of potent CDK9 inhibitors []. Molecular docking studies predicted a favorable binding interaction with CDK9, suggesting the potential for enhanced inhibitory activity.
  • Relevance: This compound, despite its incomplete synthesis, underscores the ongoing exploration and optimization of novel macrocyclic scaffolds in the development of CDK9 inhibitors []. The promising docking results highlight the potential of this particular scaffold for achieving potent inhibition of CDK9. Further synthetic efforts and biological evaluation are warranted to fully explore the therapeutic potential of this compound and its derivatives.
Overview

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound with significant implications in medicinal chemistry. This compound is characterized by its intricate molecular structure, which integrates multiple functional groups, making it a subject of interest for various research applications. The compound's molecular formula is C25H26N4O3C_{25}H_{26}N_{4}O_{3}, and it has a molecular weight of approximately 430.508 g/mol .

Source

This compound is cataloged in various chemical databases, including BenchChem and PubChem, where it is available for research purposes. It has been synthesized and characterized in laboratory settings, contributing to its recognition in scientific literature .

Classification

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide can be classified as an amide. It features a diazepane ring and an isoxazole moiety, which are often associated with biological activity, particularly in the context of drug design and development.

Synthesis Analysis

Methods

The synthesis of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide typically involves several key steps:

  1. Formation of Diazepane Ring: The initial step often includes the cyclization of appropriate precursors to form the diazepane structure.
  2. Introduction of Functional Groups: Subsequent reactions introduce the cyclopropanecarbonyl and phenyl groups via acylation or similar methods.
  3. Isoxazole Synthesis: The formation of the isoxazole ring can be achieved through cycloaddition reactions involving appropriate reactants.
  4. Final Coupling: The final step usually involves coupling the isoxazole derivative with the diazepane to yield the target compound.

Technical details regarding specific reagents, solvents, and reaction conditions are essential for reproducibility in laboratory settings but are not always disclosed in general sources.

Molecular Structure Analysis

Structure

The molecular structure of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide can be represented using various structural formulas, including SMILES and InChI notations:

  • SMILES: C1CCN(CC1)C(c1cc(ccc1N1CCCN(CC1)C(C1CC1)=O)NC(C1CC1)=O)=O
  • InChI: InChI=1S/C25H26N4O3/c30-24(22-17-23(32-27-22)18-5-2-1-3-6-18)26-20-9-11-21(12-10-20)28-13-4-14-29(16-15-28)25(31)19-7-8-19/h1-3,5-6,9-12,17,19H,4,7-8,13-16H2,(H,26,30) .

Data

Key structural data includes:

  • Molecular Weight: 430.508 g/mol
  • LogP: 3.0621 (indicating moderate lipophilicity)
  • Polar Surface Area: 60.963 Ų (suggesting potential permeability characteristics) .
Chemical Reactions Analysis

Reactions

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions typical for amides and related structures:

  1. Hydrolysis: Under acidic or basic conditions, amides can hydrolyze to yield corresponding carboxylic acids and amines.
  2. Acidic Reactions: The presence of functional groups may allow for further derivatization through electrophilic aromatic substitution or nucleophilic attacks.
  3. Reduction Reactions: The carbonyl functionalities may be reduced to alcohols or other derivatives depending on the reducing agent used.

Technical details regarding specific reaction conditions (temperature, pressure, catalysts) are crucial for understanding the reactivity profile of this compound.

Mechanism of Action

Process

Data on pharmacodynamics and pharmacokinetics would be necessary to elucidate its specific mechanisms within biological systems.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide include:

  • Appearance: Typically presented as a solid or crystalline form depending on purity.
  • Melting Point: Specific melting points are often determined experimentally but are not universally reported.

Chemical Properties

Chemical properties encompass:

  • Solubility: Solubility profiles in various solvents (water, ethanol) can indicate potential applications in formulations.
  • Stability: Stability under different pH conditions and temperatures must be assessed for practical applications.

Relevant data from stability studies would enhance understanding of its chemical behavior over time.

Applications

Scientific Uses

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide holds potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing drugs targeting neurological disorders or other therapeutic areas.
  2. Chemical Biology: Investigating biochemical pathways due to its unique structural features.
  3. Synthetic Chemistry: Serving as a building block for synthesizing more complex molecules with desired biological activities.

Properties

CAS Number

1206993-70-5

Product Name

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-5-phenyl-1,2-oxazole-3-carboxamide

Molecular Formula

C25H26N4O3

Molecular Weight

430.508

InChI

InChI=1S/C25H26N4O3/c30-24(22-17-23(32-27-22)18-5-2-1-3-6-18)26-20-9-11-21(12-10-20)28-13-4-14-29(16-15-28)25(31)19-7-8-19/h1-3,5-6,9-12,17,19H,4,7-8,13-16H2,(H,26,30)

InChI Key

ILIIMWLBKHZAJZ-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.